

Spectroscopic Profile of Tributyldodecylphosphonium Bromide: A Technical Guide

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Compound of Interest

Compound Name: *Tributyldodecylphosphonium
Bromide*

Cat. No.: *B101488*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Tributyldodecylphosphonium Bromide** (CAS No. 15294-63-0). Due to the limited availability of direct experimental spectra in publicly accessible databases, this document combines reported ^1H NMR data with predicted values for ^{13}C NMR, ^{31}P NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry based on the analysis of structurally similar compounds. This guide is intended to support researchers in the identification, characterization, and quality control of this compound.

Data Presentation

The following tables summarize the quantitative spectroscopic data for **Tributyldodecylphosphonium Bromide**.

Table 1: ^1H NMR Spectroscopic Data

Solvent: CDCl_3 , Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment	Reference
2.44	m	8H	P-CH ₂ -(CH ₂) ₂ -CH ₃ and P-CH ₂ -(CH ₂) ₁₀ -CH ₃	[1]
1.51	m	16H	P-CH ₂ -CH ₂ -CH ₂ -CH ₃ and P-CH ₂ -CH ₂ -(CH ₂) ₉ -CH ₃	[1]
1.24	m	16H	-(CH ₂) ₈ -CH ₃	[1]
0.96	t	9H	P-(CH ₂) ₃ -CH ₃	[1]
0.86	t	3H	-(CH ₂) ₁₁ -CH ₃	[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃

Chemical Shift (δ) ppm	Assignment
~60-70	P-CH ₂ (d, ¹ J _{PC} ≈ 50 Hz)
~30-32	-(CH ₂) ₁₀ -
~22-24	P-CH ₂ -CH ₂ and -(CH ₂) ₁₀ -CH ₂ -
~13-14	-CH ₃

Note: The chemical shifts for the butyl and dodecyl chains are expected to be similar to those in other long-chain alkylphosphonium salts. The carbon directly attached to the phosphorus atom will appear as a doublet due to one-bond coupling with ³¹P.

Table 3: Predicted ³¹P NMR Spectroscopic Data

Solvent: CDCl₃, Reference: 85% H₃PO₄

Chemical Shift (δ) ppm	Multiplicity	Assignment
~30-35	Singlet	$[\text{P}(\text{C}_4\text{H}_9)_3(\text{C}_{12}\text{H}_{25})]^+$

Note: The chemical shift is predicted based on values for similar tetraalkylphosphonium salts.
[\[2\]](#)

Table 4: Predicted IR Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
2955 - 2850	Strong	C-H stretching (alkyl chains)
1465	Medium	C-H bending (CH_2)
1380	Medium	C-H bending (CH_3)
~1100	Medium	P-C stretching

Note: The spectrum is expected to be dominated by the absorptions of the long alkyl chains.

Table 5: Predicted Mass Spectrometry Data (ESI-MS)

m/z	Ion
371.38	$[\text{P}(\text{C}_4\text{H}_9)_3(\text{C}_{12}\text{H}_{25})]^+$
Varies	$[\text{M}+\text{Br}]^-$ cluster not typically observed in positive ion mode

Note: Electrospray ionization in positive ion mode is expected to show the intact phosphonium cation as the base peak. Fragmentation is generally minimal under soft ionization conditions.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Tributyldodecylphosphonium Bromide** in approximately 0.6 mL of deuterated chloroform (CDCl_3). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical spectral width: 0-10 ppm.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using proton decoupling.
 - A higher sample concentration (20-50 mg) and a greater number of scans will be required compared to ^1H NMR.
 - Typical spectral width: 0-100 ppm.
- ^{31}P NMR Acquisition:
 - Acquire the spectrum with proton decoupling.
 - Use an external reference of 85% H_3PO_4 .
 - Typical spectral width: -50 to 50 ppm.
- Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm) or an internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid **Tributyldodecylphosphonium Bromide** sample directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
- Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

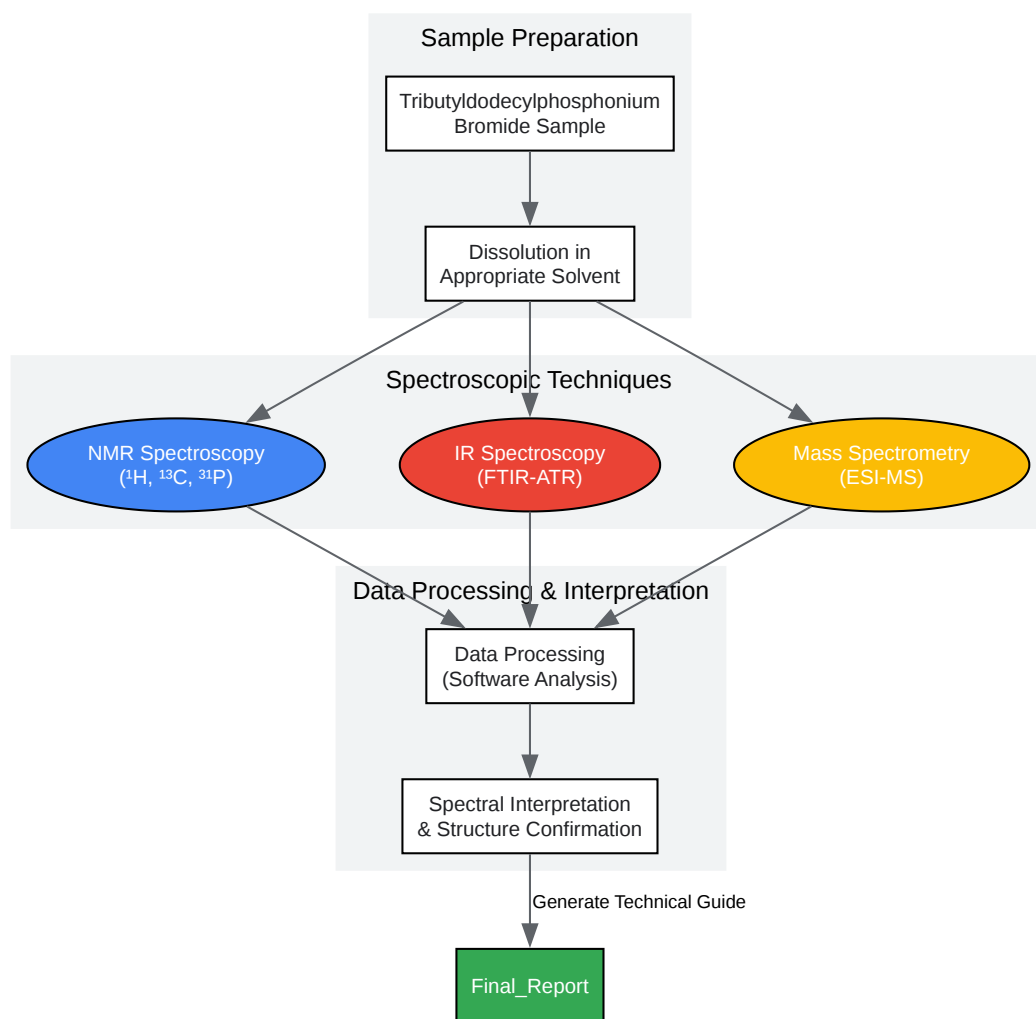
- Sample Preparation: Prepare a dilute solution of **Tributyldodecylphosphonium Bromide** (approximately 10-100 $\mu\text{g/mL}$) in a solvent suitable for electrospray ionization, such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
- Acquisition (Positive Ion Mode):
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature and flow) to achieve a stable spray and maximize the signal of the ion of interest.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

- Data Processing: The resulting spectrum will show the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **Tributyldodecylphosphonium Bromide**.

General Workflow for Spectroscopic Analysis



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General workflow for spectroscopic analysis.

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References

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